REACTION_CXSMILES
|
[H-].[Na+].[CH3:3][S:4][C:5]1[CH:10]=[CH:9][C:8]([CH2:11][C:12]([O:14][CH2:15][CH3:16])=[O:13])=[CH:7][CH:6]=1.Cl.[CH:18](OCC)=[O:19]>>[CH3:3][S:4][C:5]1[CH:6]=[CH:7][C:8]([CH:11]([CH:18]=[O:19])[C:12]([O:14][CH2:15][CH3:16])=[O:13])=[CH:9][CH:10]=1 |f:0.1|
|
Name
|
|
Quantity
|
0.84 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
1.1 g
|
Type
|
reactant
|
Smiles
|
CSC1=CC=C(C=C1)CC(=O)OCC
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
C(=O)OCC
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at room temperature for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The crude reaction
|
Type
|
EXTRACTION
|
Details
|
was then extracted with ether
|
Type
|
WASH
|
Details
|
the organic layer was washed with sodium bicarbonate, brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
CSC1=CC=C(C=C1)C(C(=O)OCC)C=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.2 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |